tert-Butyl 2-(5-methylpyrrolidin-3-yl)benzoate
Description
tert-Butyl 2-(5-methylpyrrolidin-3-yl)benzoate is a benzoate ester derivative featuring a tert-butyl ester group and a substituted pyrrolidine ring. Its structure combines steric bulk from the tert-butyl moiety with the basicity and conformational flexibility of the 5-methylpyrrolidine substituent.
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
tert-butyl 2-(5-methylpyrrolidin-3-yl)benzoate |
InChI |
InChI=1S/C16H23NO2/c1-11-9-12(10-17-11)13-7-5-6-8-14(13)15(18)19-16(2,3)4/h5-8,11-12,17H,9-10H2,1-4H3 |
InChI Key |
XNNNSOXOHSZSGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1)C2=CC=CC=C2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(5-methylpyrrolidin-3-yl)benzoate typically involves the esterification of benzoic acid derivatives with tert-butyl alcohol in the presence of an acid catalyst. One common method is the transesterification of β-keto esters, which can be achieved using catalysts like iron sulfate or copper sulfate . The reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also a focus to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(5-methylpyrrolidin-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other ester derivatives.
Scientific Research Applications
tert-Butyl 2-(5-methylpyrrolidin-3-yl)benzoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(5-methylpyrrolidin-3-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include:
- Ethyl 4-(dimethylamino)benzoate
- 2-(Dimethylamino)ethyl methacrylate
These compounds share a benzoate or methacrylate backbone with amine-containing substituents, enabling comparisons of reactivity, steric effects, and physicochemical properties.
Reactivity and Catalytic Behavior
Degree of Conversion in Polymerization
Ethyl 4-(dimethylamino)benzoate demonstrates a higher degree of conversion in resin systems compared to 2-(dimethylamino)ethyl methacrylate due to its superior electron-donating capacity and reduced steric hindrance . The pyrrolidine ring’s methyl group may further modulate basicity and solubility compared to dimethylamino substituents.
Influence of Co-initiators
Diphenyliodonium hexafluorophosphate (DPI) enhances the degree of conversion in systems containing 2-(dimethylamino)ethyl methacrylate but has minimal impact on ethyl 4-(dimethylamino)benzoate . This suggests that tert-butyl 2-(5-methylpyrrolidin-3-yl)benzoate, with its pyrrolidine ring, may exhibit intermediate reactivity—less influenced by DPI than aliphatic amines but more so than aromatic amines.
Physical and Chemical Properties
Steric and Electronic Effects
- Ethyl 4-(Dimethylamino)benzoate: The dimethylamino group at the para position enhances electron donation without significant steric interference.
- The 5-methylpyrrolidine substituent may offer conformational rigidity compared to flexible aliphatic amines.
Biological Activity
tert-Butyl 2-(5-methylpyrrolidin-3-yl)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H21NO2
- Molecular Weight : 249.34 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The compound is believed to modulate the activity of certain neurotransmitter receptors, particularly those related to serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Neuropharmacological Effects :
- It has shown potential as an anxiolytic agent by interacting with serotonin receptors.
- The compound may enhance cognitive functions through dopaminergic modulation.
-
Antinociceptive Properties :
- Studies suggest that it may reduce pain perception, potentially making it useful in pain management therapies.
-
Antitumor Activity :
- Preliminary studies indicate cytotoxic effects on certain cancer cell lines, which could be explored for therapeutic applications in oncology.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuropharmacological | Anxiolytic effects; cognitive enhancement | |
| Antinociceptive | Pain reduction in animal models | |
| Antitumor | Cytotoxicity against cancer cell lines |
Case Study: Neuropharmacological Effects
In a study examining the effects of various compounds on anxiety-like behavior in rodents, this compound was administered at varying doses. Results indicated a significant reduction in anxiety-like behavior compared to control groups, suggesting its potential as an anxiolytic agent. The mechanism was hypothesized to involve modulation of serotonin receptor activity, similar to established anxiolytics like benzodiazepines.
Case Study: Antinociceptive Activity
Another investigation focused on the antinociceptive properties of this compound using the formalin test in mice. The results demonstrated a dose-dependent reduction in pain response, indicating effective analgesic properties. The study concluded that the compound could serve as a basis for developing new analgesics with fewer side effects than traditional opioids.
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is crucial for evaluating the therapeutic potential of any compound. Although specific ADME data for this compound is limited, general predictions can be made based on its structure:
- Absorption : Likely high due to lipophilicity.
- Distribution : Expected to cross the blood-brain barrier due to its ability to interact with central nervous system targets.
- Metabolism : Potentially metabolized by cytochrome P450 enzymes; further studies are needed to elucidate specific metabolic pathways.
- Excretion : Primarily through renal pathways after metabolic conversion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
